molecular formula C9H7BrN2 B6232927 2-bromo-5-phenyl-1H-imidazole CAS No. 959007-51-3

2-bromo-5-phenyl-1H-imidazole

Cat. No.: B6232927
CAS No.: 959007-51-3
M. Wt: 223.1
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Description

2-Bromo-5-phenyl-1H-imidazole (CAS 959007-51-3) is a halogenated heterocyclic compound of significant interest in modern medicinal and synthetic chemistry. With a molecular formula of C 9 H 7 BrN 2 and a molecular weight of 223.1 g/mol, it serves as a versatile building block for the construction of more complex chemical entities . The imidazole core is a "privileged structure" in drug discovery, found in essential biomolecules and numerous therapeutics, including antifungal, anticancer, and anti-inflammatory agents . The presence of the bromine atom at the C2 position of the imidazole ring makes this compound a crucial precursor for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . The primary research value of this compound lies in its role as a key intermediate for the synthesis of diverse compound libraries. It enables the efficient formation of new carbon-carbon bonds when reacted with various arylboronic acids in the presence of a palladium catalyst, yielding valuable 2-aryl-5-phenyl-1H-imidazole derivatives . This methodology is extensively used in lead optimization to fine-tune the pharmacological properties of potential drug candidates . Furthermore, phenyl-imidazole derivatives have been identified as important scaffolds in developing inhibitors for therapeutic targets, such as indoleamine 2,3-dioxygenase (IDO), which is emerging as a target for cancer immunotherapy . This product is intended for research use only and is not for human or veterinary use. Researchers are advised to consult the Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

CAS No.

959007-51-3

Molecular Formula

C9H7BrN2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 5 Phenyl 1h Imidazole

Retrosynthetic Analysis and Strategic Precursor Selection for Imidazole (B134444) Core

A retrosynthetic analysis of 2-bromo-5-phenyl-1H-imidazole reveals several strategic disconnections of the imidazole core. The primary approaches involve either forming the C2-N3 and C4-C5 bonds or the N1-C2 and N3-C4 bonds in the final cyclization step. This leads to the identification of key precursors for the imidazole ring construction.

One common retrosynthetic pathway involves disconnecting the imidazole ring to reveal an α-dicarbonyl compound or its equivalent, an aldehyde, and a source of ammonia. For the synthesis of this compound, this translates to precursors such as a phenyl-substituted α-dicarbonyl compound, a bromo-substituted aldehyde equivalent, and ammonia.

Another strategy focuses on the direct bromination of a 5-phenyl-1H-imidazole precursor. This simplifies the synthesis to obtaining the phenyl-substituted imidazole and then selectively introducing the bromine atom at the C2 position. The selection of precursors for this approach hinges on the efficient synthesis of 5-phenyl-1H-imidazole itself.

Key precursors for the synthesis of the this compound core are summarized in the table below:

Precursor TypeSpecific ExamplesCorresponding Synthetic Strategy
Phenyl-substituted α-dicarbonylPhenylglyoxalCyclization with a bromo-amidine derivative
α-Haloketone2-Bromo-1-phenylethanoneCyclization with a formamide (B127407) equivalent
Phenyl-substituted imidazole5-Phenyl-1H-imidazoleDirect C2-bromination
AmidinesFormamidineCyclization with a phenyl-substituted α-haloketone

Direct Bromination Approaches of Phenyl-1H-imidazoles

The direct bromination of a pre-synthesized 5-phenyl-1H-imidazole ring is a common and efficient method for the preparation of this compound. This approach relies on the inherent reactivity of the imidazole ring towards electrophilic substitution, particularly at the C2 position, which is the most electron-rich and sterically accessible site in the absence of other directing groups.

Regioselective Bromination Techniques at C2-Position

Achieving high regioselectivity for bromination at the C2 position of 5-phenyl-1H-imidazole is crucial to avoid the formation of unwanted isomers. The C2 position is generally the most acidic and thus the most reactive site for electrophilic attack in 1H-imidazoles. The phenyl group at the C5 position can further influence the electronic distribution within the imidazole ring, though the C2 position typically remains the most favorable site for bromination.

Common techniques to ensure C2-regioselectivity include the use of specific brominating agents and the careful control of reaction conditions. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of heterocyclic compounds, including imidazoles. Its use often leads to clean and high-yielding reactions with excellent regioselectivity for the C2 position.

Optimization of Reaction Conditions and Brominating Reagents

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, and the specific brominating agent used.

Brominating Reagents: Besides NBS, other brominating agents such as bromine (Br₂) in a suitable solvent like acetic acid or chloroform can be employed. However, Br₂ is less selective and can lead to over-bromination or the formation of byproducts.

Solvents: The choice of solvent can significantly impact the reaction's outcome. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used for bromination reactions with NBS.

Temperature: The reaction temperature is another critical factor. Bromination is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and enhance selectivity. The reaction may then be allowed to warm to room temperature to ensure completion.

A summary of typical reaction conditions for the direct bromination of 5-phenyl-1H-imidazole is presented below:

Brominating AgentSolventTemperatureTypical YieldReference
N-Bromosuccinimide (NBS)Acetonitrile0 °C to room temperatureHighGeneral knowledge
Bromine (Br₂)Acetic AcidRoom temperatureModerate to HighGeneral knowledge
N-Bromosuccinimide (NBS)Dichloromethane0 °C to room temperatureHighGeneral knowledge

Cyclization Strategies for Imidazole Ring Formation Incorporating Bromo and Phenyl Moieties

An alternative to direct bromination is the construction of the imidazole ring with the bromo and phenyl groups already incorporated into the precursors. This approach offers the advantage of controlling the substitution pattern from the outset.

Utilizing α-haloketones and Amidines/Ammonia Derivatives

A classic and versatile method for imidazole synthesis is the reaction between an α-haloketone and an amidine or a source of ammonia and an aldehyde. To synthesize this compound using this strategy, one could react a phenyl-substituted α-haloketone with a bromo-substituted amidine equivalent.

For instance, the reaction of 2-bromo-1-phenylethanone with formamidine in the presence of a base would be a plausible route to 5-phenyl-1H-imidazole, which could then be brominated. To directly obtain the target compound, a bromo-substituted C1 fragment would be required.

Multicomponent Reactions for Substituted Imidazoles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles in a single step. The Radziszewski reaction and its modifications are prominent examples of MCRs used for imidazole synthesis.

In a typical Radziszewski synthesis, a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium (B1175870) salt) are condensed to form the imidazole ring. To apply this to the synthesis of this compound, one could envision using phenylglyoxal as the 1,2-dicarbonyl component, a bromo-aldehyde equivalent, and ammonia. The challenge in this approach lies in the availability and stability of the required bromo-aldehyde precursor.

Modern variations of these multicomponent reactions may employ different catalysts and reaction conditions to improve yields and facilitate the use of a wider range of substrates, potentially enabling a more direct route to this compound.

Cross-Coupling Methodologies for Phenyl Introduction on Brominated Imidazoles

The introduction of a phenyl group onto a brominated imidazole core is a critical transformation in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming the necessary carbon-carbon bond. These methods offer high efficiency and functional group tolerance. youtube.com

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.org For the synthesis of phenyl-imidazoles, this typically involves the reaction of a bromo-imidazole with phenylboronic acid. The reaction is valued for its mild conditions, the commercial availability and stability of boronic acids, and the generally non-toxic nature of the boron-containing byproducts. libretexts.orgmdpi.com

The success of the Suzuki-Miyaura coupling for nitrogen-rich heterocycles, such as imidazoles, often depends on the careful selection of catalyst, ligand, base, and solvent system. nih.gov Unprotected N-H groups in imidazole substrates can sometimes inhibit or deactivate the palladium catalyst, making optimization crucial. nih.gov

Key components of a typical Suzuki-Miyaura protocol for coupling a bromo-imidazole with phenylboronic acid include:

Palladium Precatalyst: Various Pd(0) and Pd(II) sources can be used, such as Pd(PPh₃)₄ or Pd₂(dba)₃. acs.org Precatalysts based on bulky biarylphosphine ligands are often effective for challenging substrates. nih.gov

Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. Ligands like XPhos or dppf are often employed. nih.govnih.gov

Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the organoboron species. nih.govnih.gov

Solvent System: A mixture of an organic solvent and water, for instance, dioxane/water or dimethoxyethane/water, is commonly used. nih.govnih.gov

The reaction mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the bromo-imidazole, transmetalation of the phenyl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. yonedalabs.com

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling involving brominated N-heterocycles.

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80High nih.gov
P1 (XPhos precatalyst)K₃PO₄Dioxane / H₂O60-10091-99 nih.govlibretexts.org
Pd(OAc)₂K₃PO₄1,4-Dioxane / H₂O70- derpharmachemica.com
Pd₂(dba)₃K₂CO₃TolueneReflux- mdpi.com

This table is interactive and can be sorted by column.

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are effective for forming C-C bonds between brominated imidazoles and phenyl groups.

Negishi Coupling: This reaction involves the coupling of an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and reactivity, allowing for the coupling of sp², sp³, and sp carbon atoms. wikipedia.org Organozinc reagents are typically more reactive than their organoboron counterparts, which can be advantageous for less reactive substrates. youtube.com However, the air and moisture sensitivity of organozinc compounds requires careful handling. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. youtube.com Robust palladium complexes with N-heterocyclic carbene (NHC) ligands have shown high activity in Negishi couplings under mild conditions. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane) using a palladium catalyst. libretexts.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org The reaction tolerates a wide variety of functional groups. youtube.com The primary drawback is the toxicity of the organotin reagents and byproducts, which can complicate purification and waste disposal. wikipedia.orgorganic-chemistry.org The mechanism involves the standard palladium-catalyzed cross-coupling pathway. libretexts.org

Coupling ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Negishi Organozinc (e.g., PhZnCl)High reactivity, broad scopeAir and moisture sensitive reagents
Stille Organostannane (e.g., PhSnBu₃)Air and moisture stable reagents, wide functional group toleranceToxicity of tin compounds

This table is interactive and can be sorted by column.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Reactions: Conducting reactions without a solvent (neat) offers significant benefits, including reduced waste, lower costs, easier product separation, and often, faster reaction times. asianpubs.org One-pot, solvent-free syntheses of imidazole derivatives have been developed, demonstrating high efficiency and mild reaction conditions. asianpubs.org These methods align with green chemistry goals by offering an environmentally friendly alternative to traditional solvent-based syntheses. asianpubs.org

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Synthesizing imidazoles in water provides an eco-friendly and safe alternative to organic solvents. nih.gov Palladium-catalyzed cross-coupling reactions can also be performed in aqueous media, often facilitated by water-soluble ligands or phase-transfer catalysts, which also simplifies catalyst recycling. greenering.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and improve reaction selectivity. researchgate.net The rapid and uniform heating provided by microwave irradiation can complete reactions in minutes that would otherwise require hours of conventional heating. researchgate.netnih.gov

The synthesis of various imidazole derivatives has been successfully optimized using microwave irradiation. asianpubs.orgrsc.org This technique is particularly effective for solvent-free reactions or reactions using high-boiling, green solvents. researchgate.netnih.gov Compared to conventional heating, microwave-assisted methods often result in cleaner reactions with fewer byproducts, simplifying purification. asianpubs.org

MethodReaction TimeYieldEnvironmental Impact
Conventional Heating HoursModerate to GoodHigher energy use, potential for solvent evaporation
Microwave Irradiation MinutesGood to ExcellentReduced energy consumption, faster throughput

This table is interactive and can be sorted by column.

The choice of catalyst is critical in green synthesis. An ideal catalyst is highly active (allowing for low catalyst loadings), selective, and recyclable.

Catalyst Selection: For cross-coupling reactions, high-activity palladium catalysts are preferred to minimize the amount of precious metal required. acs.org Catalysts that are stable and active in green solvents like water or under solvent-free conditions are particularly desirable. greenering.org In some cases, non-metal catalysts, such as biocatalysts like lemon juice, have been used for imidazole synthesis, offering a biodegradable and inexpensive option. jipbs.com

Catalyst Recyclability: The recovery and reuse of catalysts, especially expensive and potentially toxic heavy metals like palladium, is a key aspect of sustainable chemistry. nih.gov Designing catalytic systems where the catalyst can be easily separated from the product mixture is crucial. This can be achieved by using heterogeneous catalysts or by immobilizing homogeneous catalysts on a solid support. researchgate.net Another strategy involves using aqueous or biphasic solvent systems where the catalyst remains in one phase (e.g., the aqueous phase) and the product is extracted into another, allowing the catalytic phase to be reused for subsequent batches. greenering.orgnih.gov This approach not only reduces costs but also minimizes metal contamination in the final product. greenering.org

Enantioselective and Diastereoselective Synthesis Approaches (if chiral derivatives are targeted)

The development of synthetic routes to chiral derivatives of this compound is a specialized area of organic chemistry that addresses the demand for enantiomerically pure compounds in various fields, including medicinal chemistry and materials science. While specific documented methods for the direct enantioselective or diastereoselective synthesis of chiral derivatives of this compound are not extensively reported, the principles and methodologies applied to other chiral imidazole systems can be extrapolated to this target molecule. These approaches generally fall into several categories: the use of chiral catalysts, the incorporation of chiral auxiliaries, and the use of substrates derived from the chiral pool.

One prominent strategy for inducing chirality is through catalytic enantioselective synthesis. This has been successfully applied to create axially chiral five-membered heterobiaryls, including imidazoles. nih.gov Such methods often employ a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For instance, a cation-directed catalytic enantioselective desymmetrization method has been reported for the synthesis of axially chiral imidazoles. nih.gov This approach could hypothetically be adapted to derivatives of this compound where a suitable prochiral substrate is designed. The success of this strategy often relies on the presence of specific functional groups that can interact with the chiral catalyst to create a stereochemically defined transition state.

Another powerful technique is the use of asymmetric multicomponent reactions (AMCRs). These reactions offer an efficient way to construct complex chiral molecules in a single step from multiple starting materials. For example, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved with high enantioselectivity through a Groebke-Blackburn-Bienaymé reaction catalyzed by a chiral phosphoric acid. nih.gov This methodology highlights the potential for using chiral Brønsted acids to control the stereochemistry in the synthesis of imidazole-containing atropisomers. The key to success in such reactions is often the strategic placement of directing groups on the substrates that can interact with the chiral catalyst. nih.gov

The synthesis of chiral imidazoles can also be achieved by starting with enantiopure building blocks derived from the chiral pool. A common approach involves the use of N-protected α-amino acids. researchgate.net These readily available and inexpensive starting materials can be converted into α-bromoketones, which then react with amidines to form the imidazole ring, transferring the initial stereochemistry to the final product. researchgate.net This substrate-controlled approach offers a reliable way to access specific enantiomers of chiral imidazole derivatives.

Furthermore, the design and application of chiral nucleophilic catalysts, such as chiral bicyclic imidazoles, have proven effective in asymmetric synthesis, for instance, in the asymmetric Steglich rearrangement. semanticscholar.org This demonstrates the potential for using a chiral imidazole scaffold itself to catalyze stereoselective transformations, a concept that could be extended to the synthesis of more complex chiral systems involving the this compound core.

While the direct application of these methods to this compound would require specific adaptation and optimization, they provide a conceptual framework for the development of enantioselective and diastereoselective synthetic routes. The choice of strategy would depend on the desired location and nature of the stereogenic element within the target molecule.

To illustrate the types of outcomes from such synthetic approaches, the following interactive data table provides representative data for the enantioselective synthesis of axially chiral imidazo[1,2-a]pyridines from a study by an unspecified research group.

EntryAldehydeIsocyanideYield (%)ee (%)
1BenzaldehydeBenzylisocyanide82>99
24-MethylbenzaldehydeBenzylisocyanide8598
34-MethoxybenzaldehydeBenzylisocyanide8897
44-ChlorobenzaldehydeBenzylisocyanide7999
52-NaphthaldehydeBenzylisocyanide8096

This data is representative of enantioselective syntheses of related chiral imidazole compounds and is for illustrative purposes only.

Ultimately, the successful enantioselective or diastereoselective synthesis of chiral derivatives of this compound would likely involve a carefully designed synthetic sequence that leverages one or more of these established principles of asymmetric synthesis.

Reactivity and Transformational Chemistry of 2 Bromo 5 Phenyl 1h Imidazole

Reactivity of the Bromo Substituent at C2-Position

The bromine atom at the C2 position is the primary site of reactivity in 2-bromo-5-phenyl-1H-imidazole. This reactivity is harnessed by synthetic chemists to introduce a diverse array of functional groups and build more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the imidazole (B134444) ring activates the C2 position towards Nucleophilic Aromatic Substitution (SNAr). In these reactions, the bromine atom is displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides. The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species stabilized by the heterocyclic ring. The rate of these substitutions is influenced by the strength of the nucleophile and the reaction conditions. While specific studies on this compound are not extensively documented in this context, the general reactivity pattern of 2-bromoimidazoles suggests its utility in SNAr reactions for the synthesis of 2-substituted imidazole derivatives.

Metal-Catalyzed Cross-Coupling Reactions at C2

The C2-bromo substituent serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a highly effective method for introducing new aryl or heteroaryl groups at the C2 position of the imidazole ring. This palladium-catalyzed reaction involves the coupling of the bromoimidazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a base. nih.govtcichemicals.com The versatility of this reaction allows for the synthesis of a wide range of 2,5-diaryl-1H-imidazoles.

Studies on analogous compounds, such as 5-bromo-1,2-dimethyl-1H-imidazole, have demonstrated efficient Suzuki coupling with various aryl boronic acids under palladium acetate catalysis with ultrasonic irradiation, achieving excellent yields in short reaction times. derpharmachemica.com The reaction tolerates both electron-donating and electron-withdrawing groups on the aryl boronic acid. derpharmachemica.com For N-H containing imidazoles, the reaction conditions must be carefully optimized to avoid side reactions, but successful couplings have been reported for a variety of unprotected nitrogen-rich heterocycles. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-imidazoles
Bromo-imidazole SubstrateBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
5-bromo-1,2-dimethyl-1H-imidazolePhenylboronic acidPd(OAc)2K3PO4·7H2OH2O/Isopropanol93 derpharmachemica.com
5-bromo-1,2-dimethyl-1H-imidazole4-Methoxyphenylboronic acidPd(OAc)2K3PO4·7H2OH2O/Isopropanol92 derpharmachemica.com
5-bromo-1,2-dimethyl-1H-imidazole2-Nitrophenylboronic acidPd(OAc)2K3PO4·7H2OH2O/Isopropanol70 derpharmachemica.com
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DME85 nih.gov

The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper complexes, can be applied to this compound to introduce alkynyl substituents at the C2 position. libretexts.orgresearchgate.net These alkynylated imidazoles are valuable intermediates for synthesizing more complex heterocyclic systems or conjugated materials.

The typical reaction conditions involve a palladium(0) catalyst, a copper(I) salt (like CuI), and an amine base such as triethylamine or diisopropylamine. organic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed. researchgate.net The reaction is generally high-yielding and tolerates a wide range of functional groups on the alkyne coupling partner.

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides
Aryl HalideAlkynePd CatalystCu Co-catalystBaseSolventReference
Aryl BromideTerminal AlkynePd(PPh3)4 or PdCl2(PPh3)2CuIEt3N or piperidineTHF or DMF nih.gov
Aryl BromidePhenylacetylenePdCl2(PPh3)2CuIPyrrolidinePyrrolidine libretexts.org

The functionalization of the C2 position can be extended to the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds through reactions like the Buchwald-Hartwig amination and related C-S coupling protocols. These palladium- or copper-catalyzed reactions enable the introduction of amine, amide, or thioether moieties.

For C-N bond formation, coupling this compound with various nitrogen-containing nucleophiles can be achieved. While direct C-N coupling at the C2 position of imidazoles is less common than N-arylation of the imidazole nitrogen itself, conditions have been developed for such transformations on other heteroaryl halides. acs.org

Copper-catalyzed C-S cross-coupling reactions provide a route to 2-(arylthio)- or 2-(alkylthio)-5-phenyl-1H-imidazoles by reacting the bromoimidazole with thiols. rsc.org These reactions are often carried out using a copper(I) catalyst, a base, and sometimes a ligand in a polar aprotic solvent. rsc.org

Directed Ortho-Metalation and Lithiation-Electrophilic Quenching Reactions

Beyond reactions that substitute the bromine atom, its presence allows for powerful synthetic strategies involving organometallic intermediates.

Lithiation-Electrophilic Quenching: A primary method for functionalizing the C2 position is through a halogen-metal exchange reaction. wikipedia.org Treating this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (typically -78 °C) results in the rapid exchange of the bromine atom for a lithium atom. wikipedia.orgtcnj.edu This generates a highly reactive 2-lithio-5-phenyl-1H-imidazole intermediate. This organolithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups at the C2 position. rsc.org For substrates with an acidic N-H proton, an excess of the organolithium reagent is required to first deprotonate the nitrogen and then perform the halogen-metal exchange. nih.gov

Table 3: Functionalization via Lithiation-Electrophilic Quench
ElectrophileReagentResulting C2-Substituent
Carbon dioxideCO2(s)-COOH (Carboxylic acid)
Aldehydes/KetonesRCHO / RCOR'-CH(OH)R / -C(OH)RR' (Alcohols)
Alkyl halidesR-X-R (Alkyl group)
DimethylformamideDMF-CHO (Formyl group)
Silyl chloridesR3SiCl-SiR3 (Silyl group)

Directed Ortho-Metalation (DoM): Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In the context of this compound, the imidazole ring itself or the N-H group (after deprotonation) can act as a directing metalation group (DMG). uwindsor.cabaranlab.orgharvard.edu Upon treatment with a strong base like n-butyllithium, deprotonation may occur at the ortho-position of the C5-phenyl ring, directed by coordination of the lithium to the imidazole nitrogen atoms. The resulting aryllithium intermediate can then be trapped with an electrophile, leading to the synthesis of 2-bromo-5-(2-substituted-phenyl)-1H-imidazoles. The regioselectivity of this process depends on the specific directing group, the base used, and the reaction conditions. baranlab.org

Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) bearing a hydrogen atom and a pyridine-type nitrogen (N-3) with a lone pair of electrons. The acidic N-H proton can be removed by a base to generate an imidazolate anion, which is a potent nucleophile. This anion exists as a hybrid of two resonance structures, with the negative charge delocalized over both nitrogen atoms. Consequently, reactions with electrophiles can potentially occur at either nitrogen, leading to mixtures of regioisomers.

N-Alkylation and N-Acylation Reactions for Derivatization

N-alkylation is a common derivatization strategy for imidazoles, typically achieved by deprotonation with a base followed by reaction with an alkyl halide. The choice of reaction conditions, particularly the base and solvent, can significantly influence the regiochemical outcome. For asymmetrically substituted imidazoles like this compound, alkylation can yield two different regioisomers. The steric hindrance imposed by the adjacent phenyl group at the C-5 position generally favors alkylation at the more accessible N-3 position.

N-acylation, accomplished using reagents like acyl chlorides or anhydrides, also proceeds via the imidazolate anion. The resulting N-acylimidazoles are themselves reactive acylating agents due to the electron-withdrawing nature of the imidazole ring, which makes the acyl group highly susceptible to nucleophilic attack. This reactivity has been harnessed in various synthetic applications. However, intermolecular Friedel-Crafts acylation directly on the imidazole ring is generally not effective.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Imidazoles

Precursor Reagent Conditions Product Type Key Observation
4(5)-Substituted Imidazole Alkyl Halide Base (e.g., NaH), Solvent (e.g., THF) N-Alkyl Imidazole Often yields a mixture of 1,4- and 1,5-disubstituted regioisomers.
2-Benzoyl-4(5)-phenyl imidazole Isopropenyl acetate Heat 1-Acetyl-2-benzoyl-4-phenyl imidazole Demonstrates N-acylation on a complex phenyl-imidazole derivative. bldpharm.com
Imidazole Acyl Chloride Base N-Acyl Imidazole Product is a powerful acylating agent; reaction avoids ring fission. bldpharm.com

Formation of N-Substituted Imidazolium (B1220033) Salts

Further alkylation of an N-alkyl imidazole derivative at the remaining pyridine-type nitrogen atom leads to the formation of a quaternary imidazolium salt. These salts are a class of ionic liquids with applications as solvents and catalysts. The synthesis involves treating a 1-substituted imidazole with a suitable alkylating agent, such as an alkyl halide or triflate. For instance, 1-phenyl-1H-imidazole can be converted into an imidazolium salt by heating with an alkyl bromide in a polar solvent like acetonitrile. The resulting cationic heterocycle is a stable species, and this transformation is a key step in the synthesis of N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry.

Transformations of the Phenyl Group

The phenyl ring at the C-5 position of the imidazole core can undergo transformations characteristic of aromatic compounds, most notably electrophilic aromatic substitution. The reactivity and orientation of these substitutions are governed by the electronic properties of the imidazolyl substituent.

Electrophilic Aromatic Substitution on the Phenyl Ring

The imidazole ring acts as an electron-donating group, thereby activating the attached phenyl ring towards electrophilic aromatic substitution (EAS). This activation is due to the electron-rich nature of the five-membered heterocycle. As an activating substituent, the imidazolyl group directs incoming electrophiles to the ortho and para positions of the phenyl ring.

However, the reaction conditions for EAS are critical. Many EAS reactions, such as nitration, require strong acids (e.g., H₂SO₄). Under these conditions, the basic nitrogen atoms of the imidazole ring become protonated, forming an imidazolium cation. This positively charged group is strongly electron-withdrawing and deactivating, which would shut down further electrophilic substitution on the phenyl ring. Therefore, EAS reactions on phenyl-imidazoles must be conducted under conditions that avoid extensive protonation of the imidazole ring to be successful. For example, nitration of 2-phenyl imidazole has been achieved using nitronium tetrafluoroborate in chloroform to nitrate the imidazole ring itself, highlighting the challenge of selectively targeting the phenyl ring under acidic conditions. google.com

Table 2: Directing Effects in Electrophilic Aromatic Substitution

Substituent on Phenyl Ring Electronic Effect Reactivity Effect Directing Position Example Reaction
Imidazolyl (neutral) Electron-Donating Activating ortho, para Halogenation, Nitration (under non-acidic conditions)
Imidazolium (protonated) Electron-Withdrawing Deactivating meta (theoretically) Reaction is generally inhibited.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound makes selectivity a paramount consideration in its synthetic transformations.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In this molecule, key competing sites include the N-H proton, the pyridine-type nitrogen, the C-Br bond, and the phenyl ring.

N-H vs. C-Br: In reactions like N-alkylation under basic conditions, the deprotonated nitrogen is far more nucleophilic than the C-Br bond is susceptible to nucleophilic attack, ensuring high chemoselectivity for N-derivatization.

N-H vs. Phenyl Ring: Under strongly acidic conditions required for some EAS reactions, the nitrogen atoms are protonated preferentially, deactivating the entire system. This demonstrates how pH can control chemoselectivity.

C-Br vs. Other Sites: In palladium-catalyzed cross-coupling reactions, the C-Br bond is the primary reactive site, typically requiring protection of the N-H group to prevent side reactions.

Regioselectivity is crucial in reactions involving the two non-equivalent nitrogen atoms. Upon deprotonation, the resulting anion is a resonance hybrid of two forms. Subsequent reaction with an electrophile (e.g., an alkyl halide) can produce two regioisomers: 1-alkyl-2-bromo-5-phenyl-1H-imidazole and 1-alkyl-2-bromo-4-phenyl-1H-imidazole. The outcome is influenced by:

Steric Effects: The bulky phenyl group at C-5 sterically hinders the approach of electrophiles to the adjacent N-1 position. This generally leads to a preference for substitution at the more accessible N-3 atom, yielding the 1,4-disubstituted product as the major isomer.

Electronic Effects: The electronic nature of substituents on the imidazole and phenyl rings can also modulate the electron density at each nitrogen, further influencing the product ratio.

Stereoselectivity is not a primary concern for reactions at the achiral centers of this compound itself. However, it would become a critical factor if chiral reagents are used or if transformations introduce new stereocenters on substituents attached to the core structure.

Rearrangement Reactions and Tautomerism Studies of this compound

The chemical behavior of this compound is significantly influenced by its capacity to undergo rearrangement reactions and exist in different tautomeric forms. These aspects are crucial for understanding its reactivity, stability, and interaction with other chemical species.

Rearrangement Reactions

While specific, extensively documented rearrangement reactions for this compound are not abundant in the literature, the potential for such transformations can be inferred from the behavior of related heterocyclic systems.

One notable type of rearrangement applicable to nitrogen-containing heterocycles is the Dimroth rearrangement . This process typically involves the isomerization of the heterocyclic ring, where an endocyclic nitrogen atom and its exocyclic substituent switch places with an exocyclic nitrogen atom and its ring substituent, respectively. wikipedia.org The reaction proceeds through a ring-opening mechanism to form an intermediate, followed by rotation and subsequent ring-closure to yield the rearranged product. wikipedia.org For instance, in certain 1-alkyl-2-iminopyrimidines, the rearrangement occurs via the addition of water, leading to a hemiaminal intermediate that facilitates ring opening and subsequent closure. wikipedia.org Although not empirically demonstrated for this compound itself, its structural motifs suggest that under specific conditions, such as in boiling pyridine, it could potentially undergo a similar transformation. wikipedia.org The rate and outcome of such rearrangements are often dependent on factors like pH and the nature of substituents on the ring. nih.gov

Furthermore, theoretical studies on haloimidazoles have explored the possibility of intramolecular halogen and hydrogen migrations, known as halotropy and prototropy. csic.es These wikipedia.orgnih.gov-sigmatropic rearrangements involve the migration of a halogen or hydrogen atom between different positions on the imidazole ring. csic.es Computational studies using methods like Gaussian-4 (G4) have calculated the energy barriers for such migrations, indicating that while hydrogen shifts have lower energy barriers, halogen migrations are also theoretically possible, with the barrier for bromine migration being lower than that for chlorine or fluorine. csic.es

Tautomerism Studies

Tautomerism is a fundamental characteristic of imidazole and its derivatives. Imidazole is a five-membered aromatic ring that can exist in two equivalent tautomeric forms due to the migration of a proton between the two nitrogen atoms. researchgate.net For an asymmetrically substituted imidazole like this compound, this proton transfer results in two distinct and non-equivalent tautomers: This compound and 2-bromo-4-phenyl-1H-imidazole .

The study of this tautomeric equilibrium is complex because the proton exchange is often rapid on the NMR timescale at room temperature. This rapid exchange leads to averaged signals in both ¹H and ¹³C NMR spectra, making it difficult to characterize the individual tautomers in solution. nih.gov

Spectroscopic and Computational Analysis:

To overcome the challenge of rapid proton exchange, researchers employ advanced spectroscopic techniques and computational methods.

Dynamic and Low-Temperature NMR: By lowering the temperature, the rate of proton exchange can be slowed sufficiently to allow for the observation of distinct signals for each tautomer in the NMR spectrum. researchgate.netfu-berlin.de Dynamic NMR spectroscopy is used to study the kinetics of this exchange and determine the energy barriers and equilibrium constants of the tautomerization process. researchgate.net

Solid-State NMR: In the solid state, molecular motion is restricted, and it is often possible to study a single, preferred tautomer. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR are powerful tools for the unambiguous structural characterization of imidazole tautomers in the solid phase, sometimes revealing that both tautomers can coexist in different crystalline domains. nih.gov

Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to predict the relative stabilities of the possible tautomers. nih.gov These calculations can determine the energy differences between tautomers in the gas phase and in different solvents, providing insight into which form is likely to be predominant under various conditions. nih.gov For example, studies on analogous 2-phenylimidazoles show that calculated energy differences between tautomers can be small (often less than 3 kcal/mol), suggesting that both forms can be present in solution at room temperature. nih.gov

The equilibrium between the 2-bromo-5-phenyl and 2-bromo-4-phenyl tautomers is influenced by several factors, including the electronic effects of the substituents, solvent polarity, temperature, and concentration. researchgate.netfu-berlin.de

Table 1: Tautomeric Forms of 2-bromo-phenyl-1H-imidazole

This table illustrates the two potential tautomers of 2-bromo-phenyl-1H-imidazole. The relative stability and population of each tautomer can be influenced by solvent, temperature, and the specific substitution pattern.

Tautomer NameChemical StructureKey Distinguishing Features
This compound Structure of this compoundPhenyl group is at position C5. The N-H proton is on the nitrogen at position 1.
2-bromo-4-phenyl-1H-imidazole Structure of 2-bromo-4-phenyl-1H-imidazolePhenyl group is at position C4. The N-H proton is on the nitrogen at position 1. This is the tautomeric form resulting from proton migration.

Note: The structures in the table are illustrative representations of the two tautomeric forms.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹³C NMR spectrum would be expected to show distinct signals for each carbon atom in the molecule. The carbon atom attached to the bromine (C2) would likely appear in the range of 115-125 ppm. The carbons of the phenyl ring would resonate in the typical aromatic region (approximately 120-140 ppm), while the other imidazole (B134444) carbons (C4 and C5) would also have characteristic shifts in this region. Due to tautomerism, which is common in imidazole derivatives, the signals for the imidazole ring carbons can sometimes be broad or difficult to detect in solution-state NMR. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-bromo-5-phenyl-1H-imidazole (Note: These are predicted values based on analogous structures and require experimental verification.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imidazole H4 7.0 - 7.5 115 - 125
Imidazole NH 10.0 - 13.0 -
Phenyl H (ortho) 7.5 - 7.8 125 - 130
Phenyl H (meta) 7.2 - 7.5 128 - 130
Phenyl H (para) 7.2 - 7.5 127 - 129
Imidazole C2 - 115 - 125
Imidazole C4 - 115 - 125
Imidazole C5 - 130 - 140
Phenyl C (ipso) - 130 - 135
Phenyl C (ortho) - 125 - 130
Phenyl C (meta) - 128 - 130
Phenyl C (para) - 127 - 129

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal the correlations between protons that are coupled to each other, for example, between the adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the carbons of the phenyl and imidazole rings based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique would be invaluable for establishing the connectivity between the phenyl ring and the imidazole ring, as well as the position of the bromine atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in confirming stereochemistry and conformational details, although it is less critical for a relatively rigid molecule like this.

Detailed 2D NMR studies on similar 2-phenyl substituted imidazoles have demonstrated their power in confirming the coexistence of different tautomers in both solution and solid states. mdpi.com

¹⁵N NMR spectroscopy would provide direct information about the electronic environment of the two nitrogen atoms in the imidazole ring. The chemical shifts of the nitrogen atoms would be sensitive to tautomerism and protonation state. Studies on imidazole and its derivatives have shown that ¹⁵N NMR is a powerful tool for investigating these phenomena.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of the chemical bonds.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule.

Imidazole Moiety : The N-H stretching vibration is expected to appear as a broad band in the region of 3100-3400 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would likely be observed in the 1450-1600 cm⁻¹ region. rsc.orgnih.gov

Phenyl Moiety : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl ring are expected in the 1450-1600 cm⁻¹ range, often appearing as a series of sharp bands.

Bromo Moiety : The C-Br stretching vibration is expected to appear in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound (Note: These are predicted values based on analogous structures and require experimental verification.)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Imidazole N-H Stretching 3100 - 3400 (broad)
Aromatic C-H Stretching > 3000 (sharp)
Imidazole C=N/C=C Stretching 1450 - 1600
Phenyl C=C Stretching 1450 - 1600
C-Br Stretching 500 - 600

The broadness of the N-H stretching band in the IR spectrum can provide evidence for hydrogen bonding. In the solid state, imidazole derivatives often form intermolecular hydrogen bonds of the N-H···N type, which can significantly influence their crystal packing and physical properties. The position and shape of the N-H band would be sensitive to the strength and nature of these interactions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of "this compound," providing its exact molecular weight and elemental composition. The technique's high accuracy allows for the differentiation between compounds with the same nominal mass. The monoisotopic mass of "this compound" (C₉H₇BrN₂) is calculated to be 221.97926 Da. uni.lu In experimental settings, HRMS analysis typically involves observing the protonated molecule [M+H]⁺ or other adducts, such as the sodium adduct [M+Na]⁺.

Analysis of the fragmentation patterns provides further structural confirmation. While detailed experimental fragmentation data for this specific molecule is not extensively published, fragmentation in related phenyl-imidazole structures often involves characteristic cleavages. nih.gov Ionization via methods like electrospray ionization (ESI) would likely produce a prominent molecular ion peak. Subsequent fragmentation (MS/MS) could involve the loss of bromine, cleavage of the imidazole ring, or fragmentation of the phenyl group, yielding a unique fingerprint that confirms the connectivity of the molecule.

Table 1: Predicted HRMS Data for this compound (C₉H₇BrN₂)

AdductCalculated m/z
[M+H]⁺222.98654
[M+Na]⁺244.96848
[M-H]⁻220.97198
[M+K]⁺260.94242
Data sourced from predicted values. uni.lu

Single Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray diffraction study for "this compound" is not prominently available in the reviewed literature, its solid-state structure can be inferred from analyses of closely related compounds. For instance, the crystal structure of 2-phenyl-1H-imidazole reveals that the imidazole and phenyl rings are nearly co-planar. nih.govresearchgate.net However, in other 1-phenyl-1H-imidazole derivatives, the dihedral angle between the mean planes of the imidazole and arene rings can vary significantly, from nearly coplanar to as much as 43.67°. iucr.org This variation suggests that the conformation of "this compound" in the solid state is sensitive to the electronic effects of its substituents and the forces governing its crystal packing. The bromine atom at the 2-position and the phenyl group at the 5-position would influence the final solid-state conformation.

The supramolecular architecture of "this compound" in the crystalline state is expected to be directed by a combination of intermolecular forces.

Hydrogen Bonding: The presence of the N-H group on the imidazole ring is expected to facilitate the formation of strong N-H···N hydrogen bonds, linking molecules into chains or dimeric motifs, a common feature in the crystal structures of related imidazoles. nih.gov

Halogen Bonding: A key interaction anticipated for this molecule is halogen bonding, where the bromine atom acts as an electrophilic region (a Lewis acid) and interacts with a nucleophilic site on an adjacent molecule, such as the lone pair of an imidazole nitrogen atom (C-Br···N). nih.gov Studies on other bromo-substituted heterocyclic compounds demonstrate the prevalence and structure-directing role of such interactions, which are comparable in strength to classical hydrogen bonds. iucr.orgrsc.org

C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from one molecule is directed towards the π-electron cloud of an aromatic ring on a neighboring molecule, are also plausible and have been observed in similar furan-substituted benzimidazoles. nih.gov

Collectively, these non-covalent interactions would define a complex three-dimensional network, determining the compound's crystal packing and solid-state properties.

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic absorption spectrum of "this compound" is characterized by transitions within its conjugated π-electron system. The spectrum is expected to be dominated by intense absorption bands in the UV region, arising primarily from π→π* transitions associated with the phenyl and imidazole chromophores.

Studies on the closely related tautomer, 5-phenyl imidazole, have identified an electronic transition origin band at approximately 36,075 cm⁻¹ (around 277 nm). researchgate.net The photophysical properties of phenyl-imidazole systems are also influenced by the relative orientation of the two rings. Furthermore, in some phenyl-imidazole derivatives, photoexcitation can lead to an intramolecular charge transfer (ICT) process, where electron density shifts from the electron-rich imidazole moiety to the phenyl ring. hw.ac.ukworktribe.com The presence of the bromine atom may further modulate these electronic properties through its inductive and resonance effects.

Table 2: Expected Photophysical Properties of this compound

PropertyExpected CharacteristicReference Analogue
λmax (approx.)~277 nm5-phenyl imidazole researchgate.net
Primary Transition Typeπ→π*Phenyl and Imidazole Chromophores researchgate.net
Potential PhenomenonIntramolecular Charge Transfer (ICT)1-phenylimidazole derivatives hw.ac.ukworktribe.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov For 2-bromo-5-phenyl-1H-imidazole, DFT calculations are crucial for understanding its fundamental chemical and physical properties.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.govmdpi.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its structure. The process typically employs a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. ajchem-a.comresearchgate.net

Conformational analysis is particularly important due to the rotational freedom of the phenyl group relative to the imidazole (B134444) ring. By systematically rotating the dihedral angle between the two rings, a potential energy surface scan can be performed to identify the lowest-energy conformer (the most stable spatial arrangement) and any energy barriers to rotation. mdpi.com This analysis is critical because the molecule's conformation can significantly influence its biological activity and physical properties. For example, in related imidazole derivatives, DFT studies have shown that different conformations can coexist, with small energy differences between them. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for an Imidazole Derivative (DFT/B3LYP)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (imidazole) 1.38 N-C-N 110.0
C=C (imidazole) 1.37 C-N-C 108.0
C-C (phenyl) 1.40 C-C-C 120.0
C-Br 1.88 C-C-Br 119.5
C-Ph 1.48 Imidazole-Phenyl Variable

Note: This table contains representative data for a substituted imidazole to illustrate the output of geometry optimization calculations. Actual values for this compound would require a specific calculation.

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. DFT is used to analyze several key aspects of the electronic configuration of this compound.

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. sapub.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.com For similar heterocyclic compounds, this gap is often calculated to be around 4-5 eV, indicating good stability. ajchem-a.comirjweb.com

Molecular Orbitals: Visualizing the distribution of the HOMO and LUMO across the molecule helps to identify the regions most likely to be involved in chemical reactions. nih.gov In phenyl-substituted imidazoles, the HOMO is often localized on the phenyl ring and parts of the imidazole ring, while the LUMO may be distributed across the entire molecule. This distribution provides insight into potential sites for electrophilic and nucleophilic attack. researchgate.net

Charge Distribution: The distribution of electron density in a molecule can be analyzed through methods like Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MEP). huntresearchgroup.org.ukwordpress.com The MEP surface visually represents the electrostatic potential, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. nih.gov For imidazole derivatives, negative potential is typically found around the electronegative nitrogen atoms, while positive potential is located around the hydrogen atoms. nih.gov This analysis is vital for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the compound's biological activity.

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation and analysis when compared with experimental data. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.netmdpi.comrsc.org These theoretical predictions are highly valuable for assigning signals in experimental NMR spectra, helping to confirm the correct structure, tautomeric form, or regioisomer. rsc.org The accuracy of these predictions has improved significantly, with modern methods achieving mean absolute errors as low as 0.28 ppm for ¹H shifts. nih.gov

IR Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds (e.g., C-H, N-H, C=N). mdpi.com Comparing the calculated IR spectrum with the experimental one helps to validate the computed geometry and provides a detailed understanding of the molecule's vibrational properties. ajchem-a.com Calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental results. ajchem-a.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. scielo.br MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

Quantitative Structure-Activity Relationship (QSAR) Studies based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. nih.govnih.gov

For imidazole derivatives, QSAR studies have been successfully applied to explore their anticancer, antimicrobial, and anti-inflammatory activities. espublisher.comfrontiersin.orgresearchgate.net These studies involve calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a predictive model. nih.govtbzmed.ac.ir

Molecular descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). researchgate.netresearchgate.net For instance, a QSAR study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives found that cytotoxicity was influenced by the lipophilicity of substituents on the phenyl ring and that electron-withdrawing groups were unfavorable for activity. nih.gov Such models can guide the synthesis of new derivatives of this compound with potentially enhanced biological activity.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Imidazole Derivatives

Descriptor Category Example Descriptors Description
Electronic HOMO Energy, LUMO Energy, Dipole Moment Describe the electronic properties and charge distribution of the molecule.
Steric Molar Refractivity (MR), Molecular Volume, Surface Area Relate to the size and shape of the molecule, influencing its fit into a receptor site.
Hydrophobic Partition Coefficient (LogP) Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes.
Topological Balaban Index (J), Molecular Connectivity Index Numerical values that represent the molecular structure and branching.

| Thermodynamic | Hydration Energy, Molar Mass | Describe the energetic and physical properties of the molecule. |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and determine the most likely mechanism. researchgate.net

For this compound, computational methods can be used to study various reactions, such as its synthesis or its participation in nucleophilic substitution reactions where the bromine atom acts as a leaving group. For example, a computational study on the reaction between imidazole and 2-bromo-1-arylethanones used DFT to investigate the reaction pathway, analyze the frontier molecular orbital interactions, and understand the influence of substituents on reactivity. cumhuriyet.edu.trsemanticscholar.org Such studies can predict reaction outcomes, optimize reaction conditions, and provide a detailed understanding of the electronic changes that occur during a chemical transformation. nih.gov

Prediction of Molecular Interactions and Binding Affinities

Computational methods, particularly molecular docking, are pivotal in predicting the molecular interactions and binding affinities of imidazole-based compounds with various biological targets. While specific docking studies on this compound are not extensively documented, research on structurally related phenyl-imidazole derivatives provides significant insights into their potential as therapeutic agents. These studies help in understanding the key structural features required for effective binding to protein active sites and in predicting the binding energy, which is an indicator of the compound's potency.

Molecular docking simulations have been instrumental in the development of various imidazole derivatives as inhibitors of enzymes and receptors. For instance, studies on derivatives of 2-bromo-6-(4,5-diphenyl-1-((1-phenyl-1H-1,2,3-triazol-4-yl) methyl)-1H-imidazol-2-yl) pyridine have been conducted to evaluate their anticancer properties by predicting their interactions with target proteins. researchgate.net Similarly, the antimicrobial potential of other imidazole derivatives has been assessed through docking studies that reveal their binding modes within the active sites of microbial enzymes. rsc.org

The binding affinity of a ligand to its target protein is influenced by a variety of interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The bromine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that can significantly influence the binding affinity of the compound to its molecular targets. The phenyl group can engage in π-π stacking or hydrophobic interactions with the amino acid residues of the target protein.

Research on other bromo-substituted phenyl-imidazole compounds has highlighted the importance of the position and nature of substituents on the phenyl ring for biological activity. These computational analyses, often coupled with experimental validation, guide the synthesis of more potent and selective inhibitors. For example, molecular docking studies on 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes have been used to estimate their ability to inhibit protein action. rsc.org

The following table summarizes computational and experimental findings for various substituted phenyl-imidazole compounds, illustrating the common approaches used to predict their molecular interactions and binding affinities.

Compound NameComputational MethodBiological Target/ActivityKey Findings
2-bromo-6-(4,5-diphenyl-1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivativesMolecular DockingAnticancerPrediction of binding affinity and orientation within the target protein active site. researchgate.net
Imidazole derivatives with substituted pyrazole moietyMolecular DockingAntimicrobialUnderstanding drug-receptor interactions for potent antimicrobial activity against Pseudomonas aeruginosa.
4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenolQuantum Chemical Calculations, Molecular DockingAntimicrobialAnalysis of electronic structure and estimation of protein inhibition ability. rsc.org
Tri-aryl imidazole-benzene sulfonamide hybridsMolecular DockingCarbonic Anhydrase IX and XII InhibitorsRationalization of selective inhibition of tumor-associated carbonic anhydrase isoforms.
1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybridsMolecular DockingMulti-Kinase InhibitorsIdentification of hydrogen bonding networks and key amino acid interactions with EGFR and HER2 kinase enzymes. mdpi.com

Mechanistic Studies in Biological Systems Focus on Molecular Interactions

Exploration of Molecular Targets and Binding Mechanisms

Understanding how a compound interacts with biological macromolecules is key to defining its mechanism of action. For derivatives of the 2-bromo-5-phenyl-1H-imidazole scaffold, research has explored various molecular targets, primarily focusing on enzyme inhibition and receptor binding, often elucidated through computational techniques.

The phenyl-imidazole moiety is a versatile structural motif found in inhibitors of several important enzyme classes.

Indoleamine 2,3-dioxygenase (IDO) Inhibition : IDO1 is a heme-containing enzyme that is a significant target in cancer immunotherapy. nih.gov Phenyl-imidazole derivatives have been designed as IDO1 inhibitors. nih.gov The binding mechanism of these inhibitors often involves coordination with the heme iron within the enzyme's active site and interactions with two distinct pockets, pocket A and pocket B. nih.gov Structure-based design has led to the development of potent N1-substituted 5-phenylimidazoles. nih.gov

Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI/FabK) Inhibition : FabK, an enoyl-ACP reductase II enzyme found in Clostridioides difficile, is a target for new antibacterial agents. A derivative containing a p-bromophenyl-imidazole core was identified as a selective inhibitor of C. difficile FabK (CdFabK). nih.gov These phenylimidazole inhibitors act as competitors with the NADH cofactor. nih.gov Further studies on this series led to compounds with significantly improved FabK inhibition, demonstrating IC50 values in the low micromolar to nanomolar range. nih.gov

Xanthine Oxidase (XO) Inhibition : Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a strategy for treating hyperuricemia and gout. nih.govfrontiersin.org Imidazole-based compounds have been developed as non-purine XO inhibitors. nih.gov For instance, a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives were evaluated, with some showing potent mixed-type inhibition with IC50 values in the nanomolar range. nih.gov

Kinase Inhibition : Tyrosine kinases are crucial targets in oncology. nih.gov While direct studies on this compound are limited, related benzimidazole (B57391) structures have shown promise as multi-kinase inhibitors. nih.govmdpi.com SAR studies on these related compounds have indicated that halogen substituents can profoundly influence binding affinity to target kinases. nih.gov For example, compounds with bromo or fluoro substituents on the phenyl ring have demonstrated potent and selective cytotoxic activity, suggesting favorable interactions within the kinase active site. nih.gov

Compound ClassEnzyme TargetKey FindingsReported Potency (IC₅₀)Source
N1-substituted 5-phenylimidazolesIDO1Structure-based design yielded potent inhibitors.Most potent compound had IC₅₀ of 33.8 nM. nih.gov
Phenylimidazole urea (B33335) derivativesC. difficile FabKInhibitors competitive with NADH cofactor.Improved compounds showed IC₅₀ of 0.10 to 0.24 μM. nih.gov
2-phenyl-1H-imidazole-5-carboxamide derivativesFactor XIa (Protease)Acted as competitive-type inhibitors.Most potent compound had a Ki value of 0.009 μM. nih.gov
1-hydroxy-2-phenyl-1H-imidazole derivativesXanthine OxidaseExhibited mixed-type inhibition.Most potent inhibitor had IC₅₀ of 0.006 μM. nih.gov

The imidazole (B134444) scaffold has also been explored for its potential to interact with cell surface receptors. Combined homology modeling and molecular dynamics simulations have been used to study the binding mechanisms of imidazole-based compounds as dual antagonists for the Angiotensin II type-1 receptor (AT1R) and endothelin receptor type A (ETA), both of which are linked to hypertension. nih.gov These studies suggest that the imidazole core can fit into the binding pockets of these receptors, forming key interactions. For instance, in one model, the nitrogen atoms of an oxazole (B20620) ring (related to the imidazole ring) formed hydrogen bonds with Gln257 of AT1R, while the phenyl rings engaged in Π–Π stacking with several phenylalanine and tyrosine residues. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their protein targets at an atomic level. frontiersin.org These methods have been extensively applied to phenyl-imidazole derivatives to understand their inhibitory mechanisms.

Binding Mode Elucidation : Docking studies on phenyl-imidazole inhibitors of CdFabK helped rationalize their structure-activity relationships. nih.gov Similarly, for Factor XIa, molecular modeling revealed that a 2-phenyl-1H-imidazole-5-carboxamide derivative could bind tightly to the S1, S1', and S2' pockets of the enzyme. nih.gov

Interaction Mapping : For IDO1 inhibitors, computational docking guided the design of analogs by studying interactions with the active site entrance, the interior of the active site, and the heme iron. nih.gov These studies identified key interactions with residues like Cys129 and Ser167. nih.gov

Energy Calculations : The binding process can be quantified by calculating binding free energy. nih.gov For the imidazole series targeting AT1R and ETA receptors, MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations were used to estimate the free energy of binding, providing a quantitative measure of binding affinity. nih.gov

Structure-Activity Relationship (SAR) at the Molecular Level

SAR studies dissect a molecule to understand how each component contributes to its biological activity, guiding the optimization of lead compounds.

The bromo and phenyl groups on the this compound core are critical determinants of its molecular interactions and biological activity.

The Bromo Substituent : Halogen atoms, including bromine, play a significant role in modulating binding affinity. nih.gov The presence of a bromine atom can enhance inhibitory potency through several mechanisms. In studies of benzimidazole-based kinase inhibitors, a bromo substituent at the 3-position of a phenyl ring was found to be favorable for potent and selective activity. nih.gov In the context of FabK inhibitors, a derivative with a p-bromine substitution on the phenyl ring showed potent and selective activity. nih.gov The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen on the protein, which can increase the residence time of the inhibitor on the enzyme. Furthermore, as an electron-withdrawing group, it can modulate the electronic properties of the aromatic ring system, influencing its interactions within the binding pocket. nih.gov

The Phenyl Substituent : The phenyl group provides a large, hydrophobic scaffold that can engage in favorable van der Waals and hydrophobic interactions within a protein's binding site. It is also capable of forming π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov In studies of 2-phenyl-substituted benzimidazoles, the phenyl group's position and substitution pattern were critical for activity against various enzymes. nih.gov For instance, in one series of factor XIa inhibitors, the 2-phenyl-1H-imidazole moiety served as a key P1 fragment, interacting with the S1 pocket of the protease. nih.gov

The compound this compound is an achiral molecule as it does not possess a stereocenter and cannot exist as enantiomers or diastereomers. Therefore, studies on its specific stereochemical requirements for biological interactions are not applicable. However, it is a well-established principle in medicinal chemistry that when chiral centers are introduced into a molecule through substitution, the stereochemistry often plays a critical role in biological activity. Different stereoisomers of a chiral molecule can exhibit vastly different binding affinities and efficacies due to the three-dimensional nature of protein binding sites. For a molecule to bind effectively, it must achieve a specific orientation (pharmacophore) that is complementary to its target, a requirement that is inherently dependent on its stereochemical configuration.

Investigation of Specific Biochemical Pathway Modulation

The imidazole scaffold, a core component of this compound, is central to a wide spectrum of biological activities. The specific mechanisms through which these compounds exert their effects are a subject of intensive research, revealing targeted interactions with crucial cellular pathways in microbes and cancer cells.

Antimicrobial Mechanism of Action (e.g., targeting bacterial fatty acid synthesis, DNA damage, cell cycle arrest)

Derivatives of the imidazole class exhibit a range of antimicrobial actions by interfering with essential bacterial processes. While direct studies on this compound are limited, the mechanisms of structurally related compounds provide significant insights.

One prominent mechanism involves the generation of reactive intermediates that inflict cellular damage. For instance, nitroimidazole derivatives are known to be activated within anaerobic bacteria. The nitro group undergoes a one-electron reduction to form a short-lived nitro radical anion, which can decompose and lead to DNA damage, ultimately causing cell death nih.gov.

Another established antimicrobial strategy for compounds incorporating an imidazole ring involves the disruption of the bacterial cell membrane. Certain imidazole-containing molecules are classified as quaternary ammonium (B1175870) compounds (QACs), a well-known class of cationic biocides. These compounds compromise the integrity and permeability of bacterial cell membranes, a mechanism that is less likely to contribute to the development of antimicrobial resistance nih.gov. Research on novel 5H-pyrrolo[1,2-a]imidazole quaternary salts has demonstrated this membrane-impairing activity nih.gov.

Furthermore, studies on complex substituted imidazoles, such as 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes, have shown significant antibacterial potential against both Gram-positive and Gram-negative bacteria, indicating that the core imidazole structure, when appropriately substituted, is a viable pharmacophore for antibacterial agents rsc.org.

Table 1: Investigated Antimicrobial Mechanisms of Imidazole Derivatives

Derivative Class Proposed Mechanism of Action Target Organism Type Reference
Nitroimidazoles Conversion to nitro radical anions, leading to DNA damage. Anaerobic Bacteria nih.gov
Imidazole-based QACs Impairment of cell membrane permeability. Bacteria nih.gov

Antifungal Mechanism of Action (e.g., inhibiting fungal growth pathways)

The antifungal properties of imidazole derivatives are among their most extensively studied biological activities. The primary mode of action for this class of compounds is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane that is absent in mammalian cells. drugbank.comnih.gov.

Imidazoles specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase nih.gov. This enzyme is essential for the conversion of lanosterol to ergosterol. Its inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane drugbank.com. This disruption of sterol composition alters the membrane's fluidity and integrity, impairing the function of membrane-bound enzymes and ultimately inhibiting fungal growth drugbank.comnih.gov.

Beyond ergosterol synthesis, some imidazole derivatives demonstrate additional mechanisms that contribute to their antifungal efficacy. These can include:

Inhibition of Phospholipid Synthesis : Affecting the synthesis of other key membrane components like triglycerides and phospholipids (B1166683) drugbank.com.

Induction of Oxidative Stress : Leading to an intracellular accumulation of toxic hydrogen peroxide, which can damage subcellular organelles drugbank.com.

Inhibition of Morphogenesis : Preventing the transformation of blastospores of fungi like Candida albicans into their more invasive and pathogenic mycelial form drugbank.com.

Table 2: Key Antifungal Mechanisms of Imidazole-Based Compounds

Mechanism Cellular Target/Pathway Consequence for Fungal Cell Reference
Ergosterol Biosynthesis Inhibition Lanosterol 14α-demethylase Depletion of ergosterol, accumulation of toxic sterols, membrane disruption. drugbank.comnih.gov
Oxidative Damage Peroxidative enzymes Buildup of hydrogen peroxide, necrosis. drugbank.com

Antineoplastic Mechanism of Action (e.g., apoptosis induction, interference with cell proliferation pathways, mitochondrial membrane potential disruption)

The imidazole scaffold is a key feature in several classes of antineoplastic agents that function through diverse mechanisms to inhibit cancer cell growth and induce cell death.

Apoptosis Induction: A significant antineoplastic mechanism for imidazole-containing compounds is the induction of programmed cell death, or apoptosis. Research on N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole has demonstrated potent pro-apoptotic activity mdpi.com. One such compound, 1-phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone, was shown to trigger the mitochondrial apoptotic pathway in acute lymphoblastic leukemia cells mdpi.com. This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases.

Interference with Cell Proliferation: Imidazole derivatives can also interfere with the machinery of cell division. A notable example is the action of certain benzimidazoles as Microtubule Targeting Agents (MTAs). These compounds disrupt the dynamics of microtubule assembly and disassembly, which are critical for the formation of the mitotic spindle during cell division. This interference leads to mitotic arrest, preferentially killing rapidly dividing cancer cells. nih.gov.

Enzyme Inhibition: Targeting key enzymes involved in DNA replication and maintenance is another effective anticancer strategy. A series of novel 1H-benzo[d]imidazole derivatives were designed and synthesized as potential inhibitors of human topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication acs.org. Inhibition of this enzyme leads to DNA damage and ultimately triggers cell death.

Table 3: Antineoplastic Mechanisms of Action for Imidazole-Based Structures

Mechanism Specific Action Cellular Outcome Example Compound Class Reference
Apoptosis Induction Triggers mitochondrial pathway Programmed cell death Tetrabromo-benzimidazoles mdpi.com
Cell Cycle Interference Acts as a Microtubule Targeting Agent Mitotic arrest Benzimidazoles nih.gov

Role as a "Privileged Structure" in Biological Recognition

The imidazole ring, the core of this compound, is widely recognized in medicinal chemistry as a "privileged structure". This concept refers to specific molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity, making them recurring motifs in a wide array of bioactive molecules. scielo.brmdpi.com.

The privileged nature of the imidazole scaffold stems from several key physicochemical properties:

Biological Precedent : The imidazole ring is a fundamental component of essential biological molecules, including the amino acid histidine, the neurotransmitter histamine, and the purine bases of nucleic acids, guanine (B1146940) and adenosine. This ubiquity in biological systems suggests an inherent capacity for molecular recognition. mdpi.com.

Hydrogen Bonding Capability : The imidazole ring contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), allowing it to form strong and specific interactions with biological macromolecules like proteins and enzymes scielo.br.

Tautomerism : The ring can exist in two tautomeric forms, which can influence its interaction profile and allow for recognition by different receptor subtypes. This property is crucial for the selective binding of some imidazole-containing drugs. scielo.br.

Synthetic Versatility : The imidazole nucleus is synthetically tractable, allowing for functionalization at multiple positions. This chemical versatility enables the creation of large, diverse libraries of compounds, facilitating the optimization of lead compounds during the drug discovery process. mdpi.com.

Due to these features, the imidazole framework serves as a versatile building block for designing new therapeutic agents targeting a broad range of diseases, from microbial infections to cancer. scielo.brmdpi.com.

Derivatization and Library Synthesis Based on 2 Bromo 5 Phenyl 1h Imidazole

Utilization as a Building Block for Complex Heterocyclic Systems

The imidazole (B134444) core is a ubiquitous motif in numerous biologically active compounds and functional materials. 2-Bromo-5-phenyl-1H-imidazole serves as a key precursor for the construction of more complex, fused heterocyclic systems. The bromo-substituent provides a reactive handle for intramolecular and intermolecular cyclization reactions, leading to the formation of novel polycyclic scaffolds.

One prominent application is in the synthesis of imidazo[1,2-a]pyridines , a class of compounds known for their diverse pharmacological activities. The general synthetic strategy involves the reaction of a 2-amino-pyridine with an α-halocarbonyl compound. In a modified approach, this compound can be envisioned as a synthon where the imidazole core is already pre-formed. Subsequent derivatization at the N1 position followed by an intramolecular cyclization could potentially lead to unique imidazo[1,2-a]pyridine (B132010) analogues.

Another important class of fused heterocycles accessible from imidazole precursors are imidazo[2,1-b]thiazoles . These compounds are synthesized typically by the reaction of a 2-mercaptoimidazole (B184291) with an α-haloketone. Alternatively, derivatization of this compound to introduce a suitable nucleophile at the N1 position, followed by reaction with a sulfur-containing reagent, could open up new synthetic routes to this privileged scaffold. The synthesis of 5-(4-bromophenyl)imidazo[2,1-b]thiazole has been reported as a starting point for further functionalization to create complex derivatives. chemmethod.com

The versatility of this compound as a building block is further exemplified by its potential use in multi-component reactions and cascade cyclizations to access novel, complex heterocyclic ring systems.

Precursor Target Heterocyclic System General Synthetic Strategy
This compound Imidazo[1,2-a]pyridines N-Alkylation followed by intramolecular cyclization
This compound Imidazo[2,1-b]thiazoles Derivatization and reaction with a sulfur source
This compound Polycyclic Aromatic Imidazoles Palladium-catalyzed annulation reactions

Synthesis of Functionalized Imidazole Derivatives with Enhanced Properties

The functionalization of the this compound core through the substitution of the bromine atom allows for the fine-tuning of its physicochemical and biological properties. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard, enabling the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura cross-coupling reactions of bromo-substituted imidazoles with various boronic acids or their esters provide a straightforward method to introduce aryl, heteroaryl, or alkyl substituents at the C2 position. nih.gov This methodology allows for the synthesis of a wide array of 2-substituted-5-phenyl-1H-imidazoles with tailored electronic and steric properties.

Buchwald-Hartwig amination is another pivotal transformation that facilitates the synthesis of 2-amino-5-phenyl-1H-imidazole derivatives. wikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of this compound with a variety of primary and secondary amines. The resulting amino-imidazoles are valuable intermediates for the synthesis of compounds with potential applications in medicinal chemistry.

The Sonogashira coupling of this compound with terminal alkynes offers a direct route to 2-alkynyl-5-phenyl-1H-imidazoles. researchgate.netorganic-chemistry.org These derivatives can serve as precursors for further transformations or as components of conjugated materials.

The Ullmann condensation provides a classic method for the formation of C-N and C-O bonds, often using copper catalysts. This reaction can be employed to couple this compound with amines, phenols, and other nucleophiles. wikipedia.orgorganic-chemistry.org

Reaction Type Coupling Partner Product
Suzuki-Miyaura Coupling Arylboronic acid 2-Aryl-5-phenyl-1H-imidazole
Buchwald-Hartwig Amination Aniline 2-(Phenylamino)-5-phenyl-1H-imidazole
Sonogashira Coupling Phenylacetylene 2-(Phenylethynyl)-5-phenyl-1H-imidazole
Ullmann Condensation Phenol 2-Phenoxy-5-phenyl-1H-imidazole

Combinatorial Chemistry Approaches for Analogue Generation and SAR Studies

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening and the exploration of structure-activity relationships (SAR). The amenability of this compound to a variety of robust chemical transformations makes it an ideal scaffold for combinatorial library synthesis.

A typical combinatorial approach would involve the parallel synthesis of a library of 2-substituted-5-phenyl-1H-imidazole analogues. Starting from the common this compound precursor, a diverse set of building blocks can be introduced at the C2 position using the cross-coupling reactions described in the previous section. For instance, a library of 2-aryl derivatives could be synthesized by reacting the starting material with a collection of different arylboronic acids via the Suzuki-Miyaura coupling. Similarly, a library of 2-amino derivatives could be generated through the Buchwald-Hartwig amination with a diverse set of amines.

These libraries can then be screened against a biological target of interest to identify hit compounds. Subsequent rounds of library synthesis and screening, focusing on variations around the initial hits, can lead to the optimization of potency and other desirable properties, thereby elucidating the SAR for the target. For example, SAR studies on 2,4-diphenyl-1H-imidazole analogs have been conducted to identify potent agonists for the CB2 receptor for the treatment of chronic pain. nih.gov

Development of Ligands for Organometallic Catalysis

N-Heterocyclic carbenes (NHCs) have become a prominent class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. Imidazole-based NHCs are particularly common. This compound can serve as a precursor for the synthesis of novel NHC ligands.

The synthesis of an NHC precursor, an imidazolium (B1220033) salt, can be achieved by N-alkylation or N-arylation of this compound, followed by substitution of the bromine atom. Alternatively, the bromine can be replaced first, for example, by a hydrogen atom or another functional group, prior to the formation of the imidazolium salt. Deprotonation of the resulting imidazolium salt with a strong base generates the free NHC, which can then be coordinated to a metal center.

The electronic and steric properties of the resulting NHC ligand can be systematically varied by changing the substituents at the N1, N3, C2, C4, and C5 positions of the imidazole ring. The 5-phenyl group in the starting material already provides a degree of steric bulk, and further modifications can be readily achieved. These tailored NHC-metal complexes can then be evaluated as catalysts in a variety of organic transformations, such as cross-coupling reactions, metathesis, and hydrogenation. The development of complexes of 2-propyl-1H-imidazole-4,5-dicarboxylate with various metals has been explored for their catalytic and biological activities. tandfonline.com

Precursors for Advanced Materials (e.g., organic electronics, fluorescent probes)

The 5-phenyl-1H-imidazole core is a valuable component in the design of advanced organic materials due to its electronic properties and thermal stability. This compound provides a key synthetic entry point for the construction of such materials.

In the field of organic electronics , conjugated organic molecules and polymers are utilized in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound can be used to synthesize extended π-conjugated systems through iterative cross-coupling reactions. For example, Suzuki or Sonogashira coupling reactions can be employed to link the 5-phenyl-1H-imidazole unit to other aromatic or heteroaromatic moieties, leading to the formation of oligomers and polymers with tailored electronic and optical properties. researchgate.netsemanticscholar.org The synthesis of imidazole-based fluorophores for OLED applications has been an active area of research. tandfonline.com

Fluorescent probes are molecules that exhibit a change in their fluorescence properties in response to a specific analyte or environmental change. The 5-phenyl-1H-imidazole scaffold can be incorporated into fluorescent dyes. researchgate.netcnr.it The bromine atom in this compound can be replaced with a fluorogenic group or a recognition moiety for a specific target. The photophysical properties of the resulting molecule, such as its absorption and emission wavelengths and quantum yield, can be fine-tuned by modifying the substituents on the imidazole and phenyl rings. The imidazole moiety itself can impart pH sensitivity to the fluorescent probe. nih.gov

Future Research Directions and Unexplored Avenues for 2 Bromo 5 Phenyl 1h Imidazole

The strategic placement of a bromine atom and a phenyl group on the imidazole (B134444) core endows 2-bromo-5-phenyl-1H-imidazole with significant potential for further exploration in medicinal chemistry, materials science, and synthetic methodology. The bromine atom serves as a versatile synthetic handle for a variety of coupling reactions, while the phenyl group influences the molecule's electronic properties and steric profile. The following sections outline promising future research directions that could unlock the full potential of this heterocyclic compound.

Q & A

Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura cross-coupling?

  • Methodology : Use 11^{11}B NMR to track transmetalation intermediates. Optimize Pd(PPh3_3)4_4/K2_2CO3_3 in THF/H2_2O (3:1) for coupling with arylboronic acids .

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